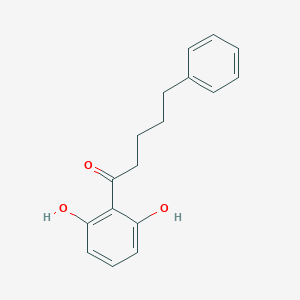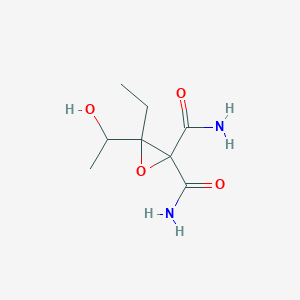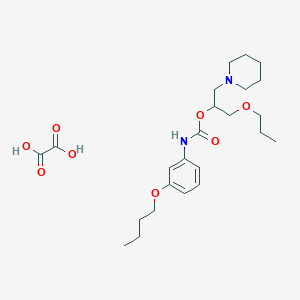
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Boc-Pip-OMe oxalate and is synthesized using a specific synthesis method.
作用机制
The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
生化和生理效应
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have biochemical and physiological effects in scientific research. Studies have shown that the compound may reduce inflammation and pain. It may also improve cognitive function and memory.
实验室实验的优点和局限性
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has advantages and limitations for lab experiments. The compound has potential therapeutic applications and may be useful in studying the mechanisms of neurodegenerative diseases. However, the compound is not widely available and may be difficult to synthesize.
未来方向
There are several future directions for research on Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One direction is to further study the compound's mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could be conducted on the compound's potential use in treating other diseases and conditions.
合成方法
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is synthesized using a specific synthesis method. The synthesis method involves the reaction between 3-butoxyphenyl isocyanate and 1-(1-piperidinylmethyl)-2-propoxymethanol in the presence of ethanedioic acid. The reaction results in the formation of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1).
科学研究应用
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
143503-39-3 |
|---|---|
产品名称 |
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) |
分子式 |
C24H38N2O8 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-7-6-8-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI 键 |
VLVFDWCLDXPTOK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同义词 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-butoxyphenyl )carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




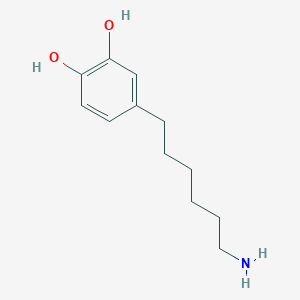
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
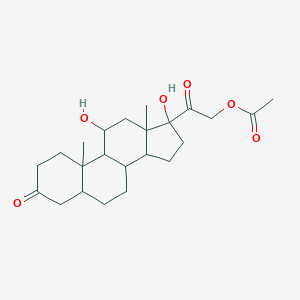
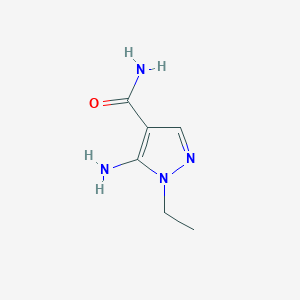
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
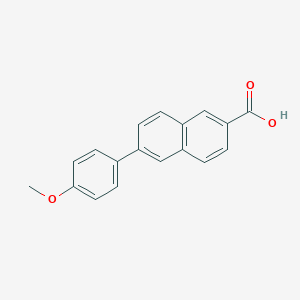
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
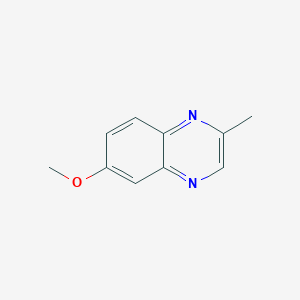
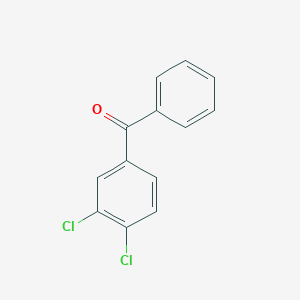
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
